molecular formula C9H11N3 B2984003 2-(4,5-dihydro-1H-imidazol-2-yl)aniline CAS No. 28637-61-8

2-(4,5-dihydro-1H-imidazol-2-yl)aniline

Cat. No.: B2984003
CAS No.: 28637-61-8
M. Wt: 161.208
InChI Key: OCYKYFNPSYFWPB-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1H-imidazol-2-yl)aniline is a chemical compound with the molecular formula C9H11N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dihydro-1H-imidazol-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine. Reaction conditions often involve heating in the presence of a base such as triethylamine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acyl or sulfonyl chlorides can lead to the formation of products substituted at the nitrogen atom of the imine moiety and at the N-1 position of the imidazole ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4,5-dihydro-1H-imidazol-2-yl)aniline include other imidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an imidazole ring and an aniline moiety. This combination of functional groups allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-(4,5-Dihydro-1H-imidazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

This compound is characterized by the presence of an imidazole ring, which contributes to its pharmacological properties. The compound can be synthesized through various methods, often involving the reaction of imidazoline derivatives with anilines.

Antitumor Activity

Recent studies have highlighted the potential of this compound and its derivatives as antitumor agents. A notable investigation focused on its metal complexes, specifically a copper(II) complex derived from the compound. This complex demonstrated promising results against the HeLa cell line, with an IC50 value of 2.13 μM, indicating effective cytotoxicity without significant toxicity to normal fibroblast cells (IC50 = 135.30 μM) .

Cardiovascular Effects

The compound has also been evaluated for its cardiovascular effects. A study investigated various derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine for their affinity towards imidazoline binding sites and adrenergic receptors. The most active compounds showed significant reductions in mean arterial blood pressure (MAP) in spontaneously hypertensive rats, suggesting potential antihypertensive properties .

The mechanism underlying the biological activity of this compound is linked to its interaction with specific receptors:

  • Imidazoline Binding Sites (IBS) : The compound exhibits high affinity for IBS I(1) and I(2), which are implicated in regulating blood pressure.
  • Adrenergic Receptors : It also interacts with alpha(1) and alpha(2) adrenergic receptors, contributing to its cardiovascular effects .

Data Summary

Study FocusBiological ActivityIC50 ValueReference
Antitumor ActivityHeLa cell line2.13 μM
Cardiovascular EffectsMean Arterial Pressure (MAP)Significant Reduction
Receptor AffinityImidazoline Binding SitesHigh Affinity

Case Studies

  • Antitumor Efficacy : In vitro studies evaluated the cytotoxic effects of the copper complex of this compound on cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells.
  • Hypertension Model : In a rat model of hypertension, treatment with derivatives of this compound resulted in a dose-dependent decrease in MAP, supporting its potential as an antihypertensive agent .

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYKYFNPSYFWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Aminobenzonitrile (9.00 g, 76.2 mmol) was added at 0° C. to ethylenediamine (25.5 ml, 381 mmol) in small portions with stirring. After phosphorus pentasulfide (200 mg, 0.900 mmol) was added, the mixture was stirred at 100° C. overnight. After cooling to 0° C., the reaction was diluted with water. The resulting white precipitate was collected by filtration, washed with water and diethyl ether, and dried under reduced pressure to give 2-(4,5-dihydro-1H-imidazol-2-yl)aniline (10.0 g, 81% yield).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three

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